![molecular formula C15H10O4 B1683763 Chrysin CAS No. 480-40-0](/img/structure/B1683763.png)
Chrysin
Overview
Description
Chrysin, also known as 5,7-Dihydroxyflavone, is a flavone found in honey, propolis, the passion flowers, Passiflora caerulea and Passiflora incarnata, and in Oroxylum indicum . It is extracted from various plants, such as the blue passion flower . Chrysin has a wide range of biological activities, including anti-oxidant, anti-inflammatory, neuroprotective, and anti-cancer .
Synthesis Analysis
Chrysin is synthesized from 2-hydroxy-4,6-dimethoxyacetophenone and benzaldehydes as starting materials . The basic information concerning the chemical reactivity of chrysin is relevant to the synthesis of its derivatives .Molecular Structure Analysis
Chrysin has a common chemical structure, consisting of two fused rings, A and C, and a phenyl ring, B, attached to the second position of the C ring. It shares the common flavone structure, with an additional hydroxyl group at the 5th and 7th positions of the A ring .Chemical Reactions Analysis
Chrysin has been shown to exert beneficial pharmacological activities. It suppressed pro-inflammatory cytokine expression and histamine release, downregulated nuclear factor kappa B (NF-kB), cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) .Physical And Chemical Properties Analysis
Chrysin has a molecular formula of C15H10O4 and a molecular weight of 254.24 g/mol . It is a dihydroxyflavone and a 7-hydroxyflavonol .Scientific Research Applications
Neuroprotective Potential
Chrysin, a herbal bioactive molecule, exerts a plethora of pharmacological effects, including anti-oxidant, anti-inflammatory, neuroprotective, and anti-cancer . It has been found to have an emerging role in a variety of neurological disorders, including Alzheimer’s and Parkinson’s disease, epilepsy, multiple sclerosis, ischemic stroke, traumatic brain injury, and brain tumors .
Antioxidant Activity
Chrysin is known to have various pharmacological activities, including antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-inflammatory Activity
Chrysin also exhibits anti-inflammatory activities . Inflammation is a vital part of the body’s immune response. However, chronic inflammation can lead to various health problems, including some cancers and rheumatoid arthritis.
Anticancer Activity
Chrysin has proven to stimulate apoptosis and suppress proliferation in the majority of cancer cells . It is an efficient suppressor of tumor cell-induced angiogenesis .
Antiviral Activity
Chrysin has been found to have antiviral activities through inhibiting multiple pathways . Antiviral drugs are a class of medication used specifically for treating viral infections.
Skin Conditioning Agent
In skincare, chrysin is commonly used as a skin conditioning agent . Topical application of chrysin has been shown to reduce trans-epidermal water loss, erythema, blood flow, and ear thickness .
Mechanism of Action
Target of Action
Chrysin, a naturally occurring flavonoid, has been shown to interact with several targets. It has been found to inhibit the growth of non-small cell lung cancer (NSCLC) cells through the regulation of the CDK1/ULK1 signaling pathway . In hepatocellular carcinoma (HCC) treatment, chrysin’s core targets include CDK1, CDK5, and MMP9 .
Mode of Action
Chrysin exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, in NSCLC cells, chrysin inhibits tumor-associated macrophages (TAMs)-mediated autophagy activation through the regulation of the CDK1/ULK1 signaling pathway . In HCC, chrysin interacts with CDK1, CDK5, and MMP9, as revealed by molecular docking studies .
Biochemical Pathways
Chrysin affects several biochemical pathways. It has been shown to modulate signaling pathways involved in apoptosis, oxidative stress, and inflammation . In neurological disorders, chrysin has been found to regulate O-6-Methylguanine-DNA Methyltransferase (MGMT) suppression and AKT signaling . In cancer cells, chrysin causes amplified proline dehydrogenase/proline oxidase and the proline metabolism, leading to a reduction in proline concentration, prolidase activity, and collagen biosynthesis .
Pharmacokinetics
Chrysin exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is extensively metabolized by the intestine, liver, and several target cells, via conjugation, biotransformation, and the production of glucuronides and sulfate derivatives . Chrysin is absorbed rapidly and completely in solution form in the intestine . It has been predicted to be a ligand with high absorption and lipophilicity with 84.6% absorption .
Result of Action
The molecular and cellular effects of chrysin’s action are diverse. It has been shown to exert several beneficial pharmacological activities, including anti-cancer, anti-viral, anti-diabetic, neuroprotective, cardioprotective, hepatoprotective, and renoprotective effects . Chrysin has been found to decline hypoxic survival, inhibit activation of STAT3, and reduce VEGF expression in hypoxic cancer cells, causing annulment of hypoxia-induced angiogenesis and occasioning suppression of metastatic growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chrysin. For instance, the production of chrysin from traditional sources such as honey from plants is influenced by several factors, including geography, climatic conditions, and the season . Furthermore, the use of fermentation factors and elicitation from Chaetomium globosum has been shown to improve chrysin production .
Safety and Hazards
properties
IUPAC Name |
5,7-dihydroxy-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIXKCRFFJGDFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022396 | |
Record name | Chrysin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
Record name | Chrysin | |
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URL | https://haz-map.com/Agents/13026 | |
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CAS RN |
480-40-0 | |
Record name | Chrysin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-40-0 | |
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Record name | Chrysin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480400 | |
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Record name | Chrysin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15581 | |
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Record name | chrysin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Chrysin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dihydroxy-2-phenyl-4H-benzo[b]pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.864 | |
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Record name | CHRYSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CN01F5ZJ5 | |
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Record name | 5,7-Dihydroxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
285.50 °C. @ 760.00 mm Hg | |
Record name | 5,7-Dihydroxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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